tert-butyl (2-formylphenyl) carbonate
Description
Contextualization within Phenolic Carbonate Chemistry
Organic carbonates, particularly those derived from phenols, represent a broad and important class of compounds. Historically produced using hazardous reagents like phosgene, modern methods increasingly focus on greener, safer synthetic routes. nih.gov Phenolic carbonates are not only key monomers in the production of high-performance polymers like polycarbonates but also serve critical roles in fine chemical synthesis. nih.govgoogle.com
They can act as alkylating agents for various nucleophiles and are widely used as protecting groups for the hydroxyl moiety of phenols. google.comresearchgate.net The tert-butoxycarbonyl (Boc) group, in particular, is a favored choice for this purpose due to its robustness under many reaction conditions and its selective, mild removal. Tert-butyl (2-formylphenyl) carbonate is a specialized member of this family, distinguished by the presence of the ortho-formyl group, which significantly expands its synthetic potential beyond that of a simple protected phenol (B47542).
Strategic Significance of Ortho-Formylphenyl and tert-Butyl Carbonate Functionalities
The synthetic utility of this compound stems directly from the distinct and synergistic roles of its two functional groups.
The tert-butyl carbonate group serves primarily as a protecting group for the phenolic hydroxyl. This moiety is chemically equivalent to the widely used tert-butoxycarbonyl (Boc) group. wikipedia.org Its key strategic advantage is its stability under neutral and basic conditions, while being easily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). jk-sci.com This acid-lability allows for the deprotection of the phenol at a desired stage of a synthetic sequence without disturbing other sensitive functional groups. wikipedia.org The installation of this group is typically achieved by reacting the parent salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with a reagent like di-tert-butyl dicarbonate (B1257347) in the presence of a base. chemicalbook.com
The ortho-formylphenyl group provides a versatile reactive handle for a multitude of chemical transformations. The aldehyde functionality can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The ortho-positioning of the formyl group relative to the protected phenol is also significant, as it can influence steric accessibility and electronic properties, and upon deprotection, yields a salicylaldehyde derivative. beilstein-journals.org Salicylaldehydes are themselves valuable precursors for synthesizing heterocyclic compounds such as chromanes and flavones. beilstein-journals.orgnih.gov
The synergy between the protective carbonate and the reactive aldehyde allows for a logical and efficient synthetic design. A chemist can perform several reactions on the aldehyde group while the reactive and acidic phenol is masked. Once the desired modifications are complete, the carbonate can be cleanly removed to reveal the hydroxyl group, which can then be used in subsequent reactions, such as cyclizations or condensations. beilstein-journals.orgnih.gov This bifunctional nature makes this compound a powerful intermediate for building complex molecular structures. smolecule.com
Table 2: Reactivity and Deprotection of Functional Groups
| Functional Group | Common Reactions/Conditions | Purpose |
| Ortho-Formyl | Knoevenagel Condensation, Wittig Reaction, Reductive Amination, Nucleophilic Addition beilstein-journals.orgnih.gov | Molecular elaboration and construction |
| tert-Butyl Carbonate | Cleavage with strong acids (e.g., Trifluoroacetic Acid) jk-sci.com | Deprotection to reveal the phenolic hydroxyl group |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2-formylphenyl) carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENGEZPJIUIXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 2 Formylphenyl Carbonate
Established Synthetic Pathways
The primary methods for synthesizing tert-butyl (2-formylphenyl) carbonate rely on the nucleophilic character of the phenolic oxygen of 2-formylphenol (salicylaldehyde).
Reaction of 2-Formylphenol with tert-Butyl Chloroformate
A common and direct method for the synthesis of this compound is the reaction of 2-formylphenol with tert-butyl chloroformate. This reaction proceeds through the O-acylation of the phenol (B47542). The process requires the presence of a base to deprotonate the phenolic hydroxyl group, thereby activating it as a nucleophile to attack the electrophilic carbonyl carbon of the chloroformate.
The general reaction is as follows: 2-Formylphenol + tert-Butyl Chloroformate + Base → this compound + [Base·HCl]
This method is valued for its efficiency in forming the carbonate linkage while generally avoiding side reactions involving the aldehyde functional group. smolecule.com
Base-Mediated Carbonate Formation Protocols
Base-mediation is a cornerstone of this synthetic approach. The choice of base is critical for the reaction's success, influencing reaction rate and yield. Tertiary amines, such as triethylamine (B128534) or pyridine, are frequently employed. These bases are strong enough to deprotonate the phenol, forming the more nucleophilic phenoxide ion, but are not typically strong enough to promote undesirable side reactions.
An alternative and often preferred protocol involves the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. This reagent is less acutely toxic and easier to handle than tert-butyl chloroformate. The reaction with Boc anhydride (B1165640) also produces stable, easily removable byproducts (tert-butanol and carbon dioxide). A catalyst, such as 4-(dimethylamino)pyridine (DMAP), is often used in conjunction with a stoichiometric base to accelerate the reaction.
Table 1: Comparison of Common Bases in Carbonate Synthesis
| Base | Typical Role | Advantages | Considerations |
| Triethylamine | Stoichiometric Base | Readily available, effective at scavenging HCl. smolecule.com | Can be challenging to remove completely due to its boiling point. |
| Pyridine | Stoichiometric Base / Solvent | Effective HCl scavenger. | Can be difficult to remove; has a strong odor. |
| Potassium Carbonate | Heterogeneous Base | Easily filtered from the reaction mixture. | Can result in slower reaction rates due to lower solubility. |
| DMAP | Catalyst | Highly effective in small quantities for accelerating acylation. | Used in catalytic amounts alongside a primary base. |
Chemo- and Regioselective Synthesis Approaches
The synthesis of this compound from 2-formylphenol is an excellent example of a chemoselective reaction. The starting material possesses two potentially reactive sites: the phenolic hydroxyl group and the aldehydic (formyl) carbonyl group.
Under the basic conditions used for this synthesis, the phenolic proton is acidic and is readily removed by the base. This generates a phenoxide anion, which is a potent nucleophile. In contrast, the aldehyde group is electrophilic but does not have a comparable acidic proton to be removed and is a significantly weaker nucleophile. The strong nucleophilic character of the phenoxide directs the reaction exclusively to the hydroxyl group, leading to O-acylation and the formation of the desired carbonate. The aldehyde group remains intact throughout the reaction, demonstrating high chemoselectivity.
Regioselectivity is not a factor in this specific synthesis as 2-formylphenol has only one hydroxyl group available for reaction.
Advanced Synthetic Techniques and Optimization
Optimizing the synthesis of this compound involves careful consideration of reaction parameters and purification methods to maximize yield and purity.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in the reaction's outcome. Aprotic solvents are generally required to avoid side reactions with the acylating agent (tert-butyl chloroformate or Boc anhydride).
Table 2: Influence of Solvent Choice on Synthesis
| Solvent | Type | Suitability and Effects |
| Dichloromethane (B109758) (DCM) | Aprotic, Halogenated | Commonly used; good solubility for reactants and does not interfere with the reaction. |
| Tetrahydrofuran (THF) | Aprotic, Ether | Another common choice, effectively dissolves reactants. |
| Acetonitrile (MeCN) | Aprotic, Polar | Can be used, offers good solubility for many organic salts formed as byproducts. |
| Protic Solvents (e.g., Ethanol) | Protic | Unsuitable as they can react with the chloroformate or anhydride, leading to byproduct formation. |
The efficiency of the reaction is often highest in solvents like dichloromethane or tetrahydrofuran, which effectively dissolve the starting materials and facilitate the interaction between the phenoxide and the acylating agent.
Purification Techniques for High-Purity Compound Isolation
Achieving high purity is essential, and standard laboratory techniques are employed to isolate the final product from unreacted starting materials, the base, and any byproducts.
Recrystallization : This is a primary technique for purifying solid organic compounds. illinois.edu The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. illinois.edu
Column Chromatography : For more challenging purifications or for removing closely related impurities, silica (B1680970) gel column chromatography is the method of choice. smolecule.com A solvent system (eluent) is selected that allows the desired compound to move down the column at a different rate than the impurities. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product. This technique is particularly useful if the product is an oil or if recrystallization is ineffective.
Reactivity and Chemical Transformations of Tert Butyl 2 Formylphenyl Carbonate
Reactions Involving the Carbonate Moiety
The tert-butyl carbonate group is susceptible to various transformations typical of carbonic acid esters, including cleavage, transesterification, and nucleophilic attack. Its behavior is significantly influenced by the bulky tert-butyl group and the electronic properties of the formylphenyl ring.
Hydrolytic Cleavage under Acidic and Basic Conditions
The ester linkages of tert-butyl (2-formylphenyl) carbonate can be cleaved through hydrolysis, a reaction that can be catalyzed by either acids or bases. smolecule.com The products of this reaction are 2-formylphenol, tert-butanol, and carbon dioxide.
Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acsgcipr.org This facilitates the nucleophilic attack by water. The cleavage of tert-butyl esters and carbonates under acidic conditions is particularly facile due to the formation of the stable tert-butyl carbocation as a leaving group. acsgcipr.org A variety of acids, including mineral acids like HCl and H₂SO₄, as well as organic acids like trifluoroacetic acid (TFA), can effectively catalyze this transformation. acsgcipr.org
Basic hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbonate. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the ester bond. Generally, tert-butyl esters exhibit high stability under basic conditions, but with sufficient forcing conditions (e.g., elevated temperatures), hydrolysis can be achieved. acsgcipr.org
| Condition | Catalyst/Reagent | Typical Products | Mechanistic Feature |
| Acidic | H₂SO₄, HCl, TFA | 2-Formylphenol, tert-Butanol, CO₂ | Protonation of the carbonyl group increases electrophilicity; proceeds via a stable tert-butyl cation intermediate. acsgcipr.org |
| Basic | NaOH, KOH | 2-Formylphenoxide, tert-Butanol, Carbonate | Nucleophilic attack by hydroxide ion on the carbonyl carbon. rsc.org |
Transesterification Pathways with Alcohols
Transesterification is a process where the tert-butoxy (B1229062) group of the carbonate is exchanged with an alkoxy group from an alcohol. wikipedia.org This reaction allows for the conversion of this compound into other alkyl (2-formylphenyl) carbonates. The reaction is an equilibrium process and can be catalyzed by both acids and bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Strong acids protonate the carbonyl group, activating it for nucleophilic attack by an alcohol molecule. wikipedia.org To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more potent alkoxide nucleophile. wikipedia.org This alkoxide then attacks the carbonyl carbon of the carbonate. This method is highly efficient, though care must be taken to avoid potential side reactions involving the ortho-formyl group.
| Catalyst Type | Mechanism | Key Conditions |
| Acid | Protonation of the carbonyl carbon enhances electrophilicity for alcohol attack. masterorganicchemistry.com | Use of excess alcohol as solvent to shift equilibrium. wikipedia.org |
| Base | Deprotonation of the alcohol creates a stronger nucleophile (alkoxide). masterorganicchemistry.com | Anhydrous conditions to prevent competing hydrolysis. |
Nucleophilic Substitution Reactions at the Carbonyl Center
The carbonyl carbon of the carbonate moiety is electrophilic and can be attacked by a variety of nucleophiles other than water or alcohols. smolecule.com This leads to nucleophilic acyl substitution, where the tert-butoxy or the 2-formylphenoxy group can act as a leaving group, depending on the reaction conditions and the nature of the nucleophile. For instance, reaction with amines could potentially lead to the formation of carbamates. The general mechanism involves the formation of a tetrahedral intermediate, which subsequently collapses to expel the leaving group. wikipedia.org
Reactivity as a Protecting Group Synthon (e.g., Related Boc Analogues)
The tert-butyl carbonate functional group serves as a synthon for the widely used tert-butoxycarbonyl (Boc) protecting group. The Boc group is renowned for its utility in protecting amines, alcohols, and phenols during multi-step syntheses.
Aryl tert-butyl carbonates are particularly useful for the protection of phenols. researchgate.net The key feature of this protecting group is its differential stability: it is robust under a wide range of nucleophilic and basic conditions while being readily cleaved under acidic conditions. acsgcipr.org This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups. The cleavage mechanism under acidic conditions, as mentioned, proceeds through a stable tert-butyl cation, which is then quenched to form isobutylene. acsgcipr.org This property makes this compound a useful intermediate for synthesizing molecules where the phenolic hydroxyl of salicylaldehyde (B1680747) needs to be temporarily masked.
Reactions of the Ortho-Formyl Group
The aldehyde (formyl) group attached to the phenyl ring is a classic electrophile, readily participating in reactions with various nucleophiles, particularly those centered on nitrogen and carbon atoms.
Condensation Reactions with Nitrogen and Carbon Nucleophiles
The ortho-formyl group can undergo condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.
With Nitrogen Nucleophiles: Primary amines react with the aldehyde to form imines (or Schiff bases) through the loss of a water molecule. This reaction is often reversible and can be catalyzed by acid. Secondary amines can also react to form enamines if a proton is available on the alpha-carbon, though this is not applicable to the aromatic aldehyde itself.
With Carbon Nucleophiles: The formyl group is an excellent electrophile for reactions with carbon nucleophiles, such as enolates, organometallic reagents, and stabilized carbanions. A prominent example is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate). mdpi.com This reaction is typically catalyzed by a weak base, such as an amine or potassium carbonate, and results in the formation of an α,β-unsaturated product. researchgate.netresearchgate.net
| Nucleophile Type | Reagent Example | Reaction Type | Product Type |
| Nitrogen | Primary Amine (R-NH₂) | Imine Formation | Imine (Schiff Base) |
| Carbon | Malononitrile | Knoevenagel Condensation | α,β-Unsaturated Dinitrile |
| Carbon | Ethyl Cyanoacetate | Knoevenagel Condensation | α,β-Unsaturated Ester |
Selective Oxidation and Reduction Chemistries
The formyl and carbonate moieties exhibit distinct redox properties, enabling selective chemical manipulations.
Oxidation: The formyl group is susceptible to oxidation to a carboxylic acid under various conditions. Due to the stability of the carbonate ester group to many oxidizing agents, this transformation can be achieved with high chemoselectivity. Common oxidizing agents that can be employed for the oxidation of aromatic aldehydes include potassium permanganate, chromium trioxide, and milder reagents like Oxone. The expected product of such a reaction would be 2-(tert-butoxycarbonyl)oxybenzoic acid.
Reduction: The formyl group can be selectively reduced to a primary alcohol in the presence of the carbonate ester. This is typically achieved using mild hydride-reducing agents. Sodium borohydride (B1222165) is a common reagent for the chemoselective reduction of aldehydes and ketones in the presence of less reactive ester groups. The reaction would yield tert-butyl (2-(hydroxymethyl)phenyl) carbonate. More powerful reducing agents, such as lithium aluminum hydride, would likely reduce both the aldehyde and the carbonate ester.
The following table summarizes the expected outcomes of selective oxidation and reduction reactions on this compound.
| Transformation | Reagent Example | Functional Group Reacting | Product |
| Oxidation | Potassium Permanganate (KMnO4) | Formyl | 2-(tert-butoxycarbonyl)oxybenzoic acid |
| Reduction | Sodium Borohydride (NaBH4) | Formyl | tert-butyl (2-(hydroxymethyl)phenyl) carbonate |
C-H Bond Functionalization and Formylation Strategies
C-H Bond Functionalization: Direct functionalization of the C-H bonds on the aromatic ring of this compound presents a modern approach to introducing further complexity. The formyl group can act as a directing group in transition metal-catalyzed C-H activation reactions, typically favoring functionalization at the ortho position. However, in this specific molecule, the position ortho to the formyl group is already substituted by the carbonate. Therefore, C-H functionalization would likely be directed to the other available positions on the aromatic ring, influenced by the electronic effects of both the formyl and carbonate groups. Both groups are electron-withdrawing, which can deactivate the ring towards electrophilic aromatic substitution but can enable other types of C-H functionalization.
Formylation Strategies: While this compound is already formylated, understanding formylation strategies is key to its synthesis. The synthesis of this compound typically starts from salicylaldehyde (2-hydroxybenzaldehyde). The phenolic hydroxyl group is protected as a tert-butyl carbonate. Formylation of phenols is a well-established set of reactions in organic chemistry, including the Reimer-Tiemann, Gattermann, and Duff reactions, which introduce a formyl group primarily at the ortho position to the hydroxyl group.
Participation in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product. Aldehydes are common components in many MCRs, such as the Ugi, Passerini, and Biginelli reactions.
This compound, with its aldehyde functionality, can potentially participate in such reactions. For instance, in a Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. The presence of the bulky and electron-withdrawing carbonate group may influence the reactivity of the aldehyde and the stability of the intermediates in these reactions. While specific examples involving this compound in MCRs are not extensively documented, its participation in reactions like the Strecker synthesis of α-amino nitriles or the Kabachnik–Fields reaction to form α-aminophosphonates could be envisioned.
The following table outlines potential multicomponent reactions where this compound could serve as the aldehyde component.
| Multicomponent Reaction | Other Reactants | Potential Product Class |
| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |
| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |
| Strecker Synthesis | Amine, Cyanide Source | α-Amino nitrile |
Interplay and Chemoselectivity between Carbonate and Formyl Functionalities
The chemoselectivity in reactions involving this compound is dictated by the relative reactivity of the formyl and carbonate groups.
The formyl group is generally more reactive towards nucleophiles than the carbonate ester. For example, as mentioned, reduction with sodium borohydride will selectively reduce the aldehyde. Grignard reagents and other organometallics would also be expected to add preferentially to the aldehyde.
The carbonate ester is susceptible to hydrolysis under both acidic and basic conditions to yield salicylaldehyde and tert-butanol. This deprotection strategy can be used to unmask the phenolic hydroxyl group after the aldehyde has been transformed. The tert-butyl group in the carbonate makes it particularly labile to acid-catalyzed cleavage.
The electron-withdrawing nature of both the formyl and carbonate groups influences the reactivity of the aromatic ring. They both deactivate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta positions relative to themselves.
In transition metal-catalyzed cross-coupling reactions, the reactivity of C-H bonds can be influenced by the directing capacity of the formyl group, as discussed earlier. The carbonate group, being less coordinating, is not typically considered a strong directing group in such transformations. This difference in directing ability allows for regioselective functionalization of the aromatic ring.
Applications of Tert Butyl 2 Formylphenyl Carbonate in Complex Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
The bifunctional nature of tert-butyl (2-formylphenyl) carbonate, possessing both an aldehyde and a protected phenol (B47542), theoretically makes it a suitable precursor for the synthesis of various oxygen- and nitrogen-containing heterocycles. The formyl group can readily participate in condensation and cyclization reactions, which are cornerstone strategies for building heterocyclic rings. For instance, reactions with active methylene (B1212753) compounds could potentially lead to the formation of coumarins or chromenes after subsequent cyclization and deprotection. Similarly, condensation with amines or hydrazines could pave the way for quinoline (B57606) or cinnoline (B1195905) derivatives.
However, despite this structural potential for a range of classical heterocyclic syntheses (e.g., Friedländer annulation, Doebner-von Miller reaction), the specific use of this compound as a starting material for these transformations is not extensively documented in dedicated research articles. While the parent compound, salicylaldehyde (B1680747), is a common precursor for such reactions, detailed studies focusing on the tert-butyl carbonate derivative are limited in publicly available scientific literature. Its application in this area remains a field with potential for future exploration.
Building Block for Advanced Pharmaceutical Intermediates
In medicinal chemistry, the salicylaldehyde moiety is a key structural motif found in numerous biologically active compounds. The use of this compound allows for the strategic manipulation of the phenolic hydroxyl group, which can be crucial during multi-step syntheses of complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group that can be removed under specific, often mild, acidic conditions, revealing the phenol at a desired stage.
This compound is considered a valuable building block for preparing more complex molecules, including potential pharmaceuticals and agrochemicals. Its derivatives may have therapeutic applications, particularly in the development of prodrugs where the carbonate ester can be hydrolyzed in vivo to release an active phenolic drug. The formyl group provides a reactive handle for constructing molecular scaffolds, while the protected phenol prevents unwanted side reactions. For example, the aldehyde can be converted into an imine, oxime, or be involved in reductive amination to build diversity into a molecular library, with the final deprotection step yielding the target phenolic compound.
Utility in Chiral Synthesis and Stereoselective Transformations
A significant application of this compound is as a reagent in the synthesis of chiral compounds. smolecule.com Specifically, it serves as a precursor for the synthesis of chiral secondary alcohols through stereoselective reduction of its formyl group. smolecule.com The asymmetric reduction of the aldehyde functionality can be achieved using various chiral catalysts or reagents, leading to the formation of enantiomerically enriched or pure 2-(hydroxymethyl)phenyl derivatives.
The general scheme for such a transformation is outlined below:
| Reactant | Reaction Type | Key Reagents/Catalysts | Product |
| This compound | Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst, chiral metal hydrides) | (R)- or (S)-tert-butyl (2-(hydroxymethyl)phenyl) carbonate |
These chiral alcohols are valuable intermediates themselves, serving as building blocks for more complex, stereochemically defined molecules, including natural products and pharmaceutical ingredients. The tert-butyl carbonate group can be retained throughout several synthetic steps or selectively removed to liberate the phenol for further functionalization, highlighting the compound's utility in intricate synthetic pathways where stereochemical control is paramount.
Contributions to Polymer and Materials Science as a Functional Monomer
The presence of reactive functional groups makes this compound a candidate for use in materials science as a functional monomer. smolecule.com The aldehyde and the phenyl ring can be incorporated into polymer backbones or as pendant groups, imparting specific properties to the resulting material.
The formyl group can participate in polymerization reactions, such as condensation polymerization with suitable co-monomers (e.g., diamines or diols). Furthermore, the carbonate group can be a site for post-polymerization modification. For instance, after incorporation into a polymer chain, the Boc group could be cleaved to expose phenolic hydroxyl groups. These newly available hydroxyls can significantly alter the polymer's properties, such as increasing its hydrophilicity, providing sites for cross-linking, or enabling the grafting of other polymer chains. This strategy allows for the synthesis of functional polymers with tailored characteristics for applications in coatings, resins, or specialty chemicals.
Role as a Model Compound in Mechanistic Enzymatic Studies
In the field of biochemistry, this compound has been identified as a useful model compound for investigating enzyme-catalyzed reactions. smolecule.com It is particularly relevant in studies related to carbonic anhydrase enzymes. smolecule.com Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate. nih.gov
This compound serves as a substrate analog or model to probe the active site and mechanism of these enzymes, specifically in reactions involving carbon dioxide hydration. smolecule.com The carbonate portion of the molecule mimics the bicarbonate substrate, allowing researchers to study binding interactions and the catalytic steps of the enzyme in a controlled manner. The formylphenyl group provides a spectroscopic handle that can be used to monitor the reaction kinetics or binding events. Such studies are crucial for understanding the fundamental biological roles of carbonic anhydrases and for the design of specific inhibitors, which have therapeutic applications in conditions like glaucoma and epilepsy. escholarship.org
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms
The reactivity of tert-butyl (2-formylphenyl) carbonate is dictated by the interplay between the electrophilic aldehyde, the carbonate ester, and the aromatic ring. Mechanistic pathways can be proposed for several key reaction types.
The carbonate group can undergo nucleophilic acyl substitution. A common reaction is hydrolysis, which can be catalyzed by either acid or base, to yield salicylaldehyde (B1680747) and tert-butanol. Under basic conditions, the mechanism likely involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbonate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate would expel the salicylaldehyde phenoxide, which is then protonated.
The formyl group, being an aldehyde, is susceptible to a variety of nucleophilic additions and condensation reactions. For instance, in the presence of a base, it can react with enolates in reactions such as the Knoevenagel condensation nih.gov. The mechanism involves the deprotonation of an active methylene (B1212753) compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the formyl group. This is followed by dehydration to yield a new carbon-carbon double bond. Another relevant mechanism is the Baylis-Hillman reaction, where a DABCO catalyst can activate an α,β-unsaturated compound to attack the aldehyde nih.gov.
Tandem reactions involving both the phenolic oxygen (after carbonate cleavage) and the formyl group are also mechanistically plausible. For example, an initial oxo-Michael addition of the salicylaldehyde phenoxide to an α,β-unsaturated compound can be followed by an intramolecular Knoevenagel-type condensation involving the formyl group to form chromane (B1220400) derivatives nih.gov.
Computational Chemistry Studies
Computational chemistry provides a powerful toolkit for investigating the electronic structure, reactivity, and energetics of molecules like this compound. Although specific computational studies on this exact molecule are sparse, the outcomes of such analyses can be predicted based on studies of related salicylaldehyde and phenyl carbonate derivatives.
Density Functional Theory (DFT) is a widely used method to calculate the electronic structure of molecules and to study reaction mechanisms. For this compound, DFT calculations could be employed to model the energetics of various reaction pathways. For example, in a hydrolysis reaction, DFT could be used to calculate the Gibbs free energy of the reactants, the tetrahedral intermediate, and the products, as well as the energy of the transition state connecting them. This would provide a quantitative measure of the reaction's feasibility and rate.
Similarly, for reactions involving the formyl group, DFT can be used to investigate the transition states of nucleophilic additions. A DFT study on the annulation reaction of salicylaldehyde with aryl acetylenes has elucidated a cyanide-ion-promoted umpolung hydroacylation/intramolecular oxa-Michael addition mechanism, identifying the rate-determining step and the influence of hydrogen bonding from the hydroxyl group frontiersin.org. It is expected that the electronic effect of the tert-butoxycarbonyl group would modulate the energetics of such pathways.
Table 1: Predicted Energetic Data from Hypothetical DFT Calculations
Click to view predicted energetic data from hypothetical DFT calculations
| Reaction Type | Parameter | Predicted Value (kcal/mol) |
| Basic Hydrolysis | Activation Energy (Ea) | 15 - 25 |
| Reaction Energy (ΔEr) | -10 to -20 | |
| Knoevenagel Condensation | Activation Energy (Ea) | 20 - 30 |
| Reaction Energy (ΔEr) | -5 to -15 |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT studies.
Molecular modeling techniques, including the analysis of molecular orbitals and electrostatic potential maps, can offer significant insights into the reactivity and selectivity of this compound.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. In this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms of the carbonate, while the LUMO is expected to be centered on the electrophilic carbonyl carbon of the aldehyde and the carbonate group. The energy gap between the HOMO and LUMO would be indicative of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) maps would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl and carbonate groups, indicating their nucleophilic character. Positive potential (blue) would be anticipated around the hydrogen of the formyl group and the carbonyl carbons, highlighting their electrophilicity. DFT studies on other ortho-hydroxy Schiff base compounds derived from salicylaldehyde have successfully used MEP maps to understand reactivity nih.gov.
Spectroscopic Analysis for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group around δ 1.5 ppm. The aromatic protons would appear as a multiplet in the region of δ 7.0-8.0 ppm. The aldehyde proton would be a distinct singlet at a downfield chemical shift, likely around δ 10.0 ppm.
¹³C NMR: The carbon spectrum would feature a signal for the methyl carbons of the tert-butyl group around δ 28 ppm and the quaternary carbon around δ 82 ppm. The aromatic carbons would resonate between δ 120-155 ppm. The carbonyl carbon of the carbonate would likely appear around δ 152 ppm, and the aldehyde carbonyl carbon would be significantly downfield, around δ 190 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. A strong absorption band corresponding to the C=O stretching of the aldehyde would be expected around 1690-1710 cm⁻¹. The C=O stretching of the carbonate group would likely appear as a strong band at a higher wavenumber, around 1760-1780 cm⁻¹. The C-O stretching vibrations of the ester linkages would be visible in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and C=C stretching within the ring would appear around 1600 and 1450 cm⁻¹.
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the compound's molecular weight. Common fragmentation patterns would include the loss of the tert-butyl group to form a prominent cation, and the loss of carbon dioxide. The fragmentation of the salicylaldehyde moiety would also be observed.
Table 2: Predicted Spectroscopic Data for this compound
Click to view predicted spectroscopic data for this compound
| Technique | Feature | Predicted Position |
| ¹H NMR | tert-butyl protons (s) | ~1.5 ppm |
| Aromatic protons (m) | 7.0 - 8.0 ppm | |
| Aldehyde proton (s) | ~10.0 ppm | |
| ¹³C NMR | C(CH₃)₃ | ~28 ppm |
| C(CH₃)₃ | ~82 ppm | |
| Aromatic carbons | 120 - 155 ppm | |
| Carbonate C=O | ~152 ppm | |
| Aldehyde C=O | ~190 ppm | |
| IR | Aldehyde C=O stretch | 1690 - 1710 cm⁻¹ |
| Carbonate C=O stretch | 1760 - 1780 cm⁻¹ | |
| C-O stretch | 1100 - 1300 cm⁻¹ |
Note: These are predicted values based on analogous structures and established spectroscopic correlation tables.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of tert-butyl (2-formylphenyl) carbonate involves the reaction of 2-formylphenol with reagents like tert-butyl chloroformate, often requiring basic conditions with substances such as triethylamine (B128534) or pyridine. smolecule.com While effective, this approach presents opportunities for improvement in line with the principles of green chemistry, which focus on using less toxic and more renewable materials. iastate.edu
Future research is aimed at developing more environmentally benign synthetic pathways. A key trend is the move towards solvent-free and catalyst-free reaction conditions. For instance, novel methods for creating tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under electromagnetic milling conditions represent a significant advancement. rsc.org This approach is appealing as it is solvent-free, base-free, and does not require external heating, making it a greener alternative. rsc.org Another area of exploration is the use of bio-renewable sources for starting materials, aligning with the broader goal of creating more sustainable chemical processes. iastate.edu The development of syntheses for bisphenol A-free polycarbonates using metal-free organic catalysts also points towards a future where carbonate synthesis is more sustainable. researchgate.net
| Synthesis Parameter | Traditional Method | Emerging Green Approach |
| Reagents | 2-formylphenol, tert-butyl chloroformate | 2-formylphenol, (Boc)2O |
| Catalyst/Base | Triethylamine, Pyridine | Base-free, Metal-free organic catalysts researchgate.net |
| Solvent | Dichloromethane (B109758), Tetrahydrofuran | Solvent-free (e.g., electromagnetic milling) rsc.org |
| Byproducts | Amine hydrochlorides | Minimal, potentially recyclable |
Catalytic Innovations for Enhanced Reactivity and Selectivity
Catalysis is at the forefront of efforts to improve the synthesis and subsequent reactions of this compound. Innovations are focused on enhancing reaction efficiency, yield, and selectivity, while allowing for milder reaction conditions.
For the synthesis of the compound itself, Lewis acid catalysts have been evaluated for the formation of tert-butyl ethers from alcohols using di-tert-butyl dicarbonate, replacing harsher traditional methods. researchgate.net Similar catalytic strategies could be adapted for carbonate synthesis. In the broader context of related reactions, the use of recyclable catalysts is a significant trend. nih.gov For instance, the tert-butylation of phenol (B47542) has been studied using various solid acid catalysts, including molybdate- and tungstate-promoted zirconia, which offer good substrate conversion and high product selectivity. researchgate.net Such catalytic systems could be engineered for the specific synthesis of this compound. Furthermore, the development of metal-free organic catalyst systems for polymerization of cyclic carbonates demonstrates a move away from heavy metals, which can be both toxic and expensive. researchgate.net
Exploration of Novel Functional Group Interconversions
The chemical structure of this compound, featuring an aldehyde and a carbonate ester, allows for a variety of transformations. smolecule.com Standard reactions include the oxidation of the formyl group to a carboxylic acid and its reduction to a hydroxymethyl group. However, future research is delving into more complex and novel interconversions.
One emerging area is the exploration of the carbonate group's reactivity beyond simple hydrolysis or substitution. Research has demonstrated that tert-butyl carbonate can act as a nucleophile in epoxide ring-opening reactions, a novel use that significantly expands its synthetic utility. nih.gov Another frontier is the functionalization of the typically inert tert-butyl group itself. Recent studies have shown that an electron-poor manganese catalyst can activate hydrogen peroxide to hydroxylate sterically congested primary C-H bonds within a tert-butyl group, effectively turning it into a functional handle. chemrxiv.org This opens up the possibility of late-stage functionalization of the molecule at a previously inaccessible position.
| Functional Group | Conventional Reaction | Potential Novel Transformation |
| Formyl Group | Oxidation to carboxylic acid, Reduction to alcohol | Participation in multi-component reactions, C-H activation of the aldehyde |
| Carbonate Ester | Nucleophilic substitution, Hydrolysis smolecule.com | Acting as a nucleophile in cascade reactions nih.gov |
| tert-Butyl Group | Steric blocking, Protecting group researchgate.net | Catalytic C-H hydroxylation to form a primary alcohol chemrxiv.org |
| Aromatic Ring | Standard electrophilic substitution | Directed ortho-metalation, C-H functionalization |
Expanded Applications in Chemical Biology and Material Innovation
The unique combination of functional groups in this compound makes it a valuable building block for more complex molecules. smolecule.com Its potential applications in chemical biology and material science are areas of active and future research.
In chemical biology, the salicylaldehyde (B1680747) core is of significant interest. Salicylaldehyde derivatives are used as photolabile protecting groups ("cages") for diols, including carbohydrates, which can be released upon irradiation with light. acs.org This suggests that this compound could be developed as a photocleavable protecting group for phenols, enabling the controlled release of biologically active phenolic compounds. Furthermore, salicylaldehyde itself has been identified as an inhibitor of IgE-mediated activation of mast cells, ameliorating anaphylaxis in mouse models, and also possesses antifungal and herbicidal properties. researchgate.netmdpi.commdpi.com These biological activities provide a strong rationale for using its derivatives as scaffolds in the synthesis of new therapeutic or agrochemical agents.
In material innovation, the compound serves as a monomer precursor. The presence of its functional groups allows it to be incorporated as a building block for new polymers. smolecule.com The development of sustainable methods for producing polycarbonates from cyclic carbonate monomers is a major trend. researchgate.net this compound could be modified to create novel monomers for ring-opening polymerization, leading to polycarbonates with tailored properties such as high thermal stability, optical transparency, and biocompatibility, making them suitable for biomedical and advanced consumer product applications. researchgate.net
Q & A
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
No carcinogenic classification is reported, but acute toxicity requires caution .
How can computational tools predict reactivity and optimize synthetic pathways?
Q. Advanced
- DFT calculations : Model transition states for deprotection or formyl group reactions to predict regioselectivity .
- Retrosynthesis algorithms : AI platforms (e.g., IBM RXN) propose novel routes using reaction databases .
- Molecular docking : Screen potential bioactivity for drug discovery applications .
What are the emerging applications in materials science and drug discovery?
Q. Advanced
- Polymer synthesis : As a monomer for carbonate-linked polymers with tunable thermal properties .
- Pharmaceutical intermediates : Serve as a precursor for kinase inhibitors or protease-targeting agents .
- CO capture : Study carbonate hydration/dehydration mechanisms for catalytic applications .
How do steric effects of the tert-butyl group impact reaction kinetics?
Advanced
The bulky tert-butyl group:
- Slows nucleophilic attack : Steric hindrance at the carbonate ester reduces hydrolysis rates .
- Enhances selectivity : Directs electrophilic substitution (e.g., Friedel-Crafts) to the formyl-substituted aromatic ring .
Kinetic studies using stopped-flow spectroscopy or computational modeling quantify these effects .
What analytical methods resolve challenges in quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
